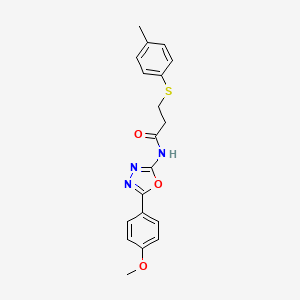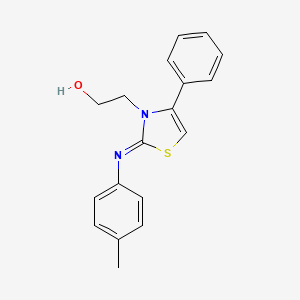
3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that is synthesized using specific methods to ensure its purity and effectiveness.
Mecanismo De Acción
The mechanism of action of 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate varies depending on its application. In medicinal chemistry, it acts by inhibiting specific enzymes and receptors that are involved in the pathogenesis of various diseases. In agriculture, it acts by disrupting the metabolic pathways of pests and weeds, leading to their death. In materials science, it acts as a precursor for the synthesis of various materials by undergoing specific chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate vary depending on its application. In medicinal chemistry, it has shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. In agriculture, it has shown to have potent activity against pests and weeds. In materials science, it has shown to be an effective precursor for the synthesis of various materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate in lab experiments include its potency, selectivity, and versatility. It can be easily synthesized and purified, making it readily available for research purposes. However, its limitations include its potential toxicity and the need for specific conditions for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research on 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate. In medicinal chemistry, further studies can be conducted to explore its potential applications in the treatment of other diseases. In agriculture, research can be focused on developing more potent and selective pesticides and herbicides. In materials science, research can be focused on developing new materials using this compound as a precursor.
Conclusion:
3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate is a chemical compound that has shown promising results in various fields such as medicinal chemistry, agriculture, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new and effective treatments for various diseases, as well as the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with furan-2-carboxylic acid and phenylthiocyanate. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the purity and yield of the final product. The synthesized compound is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. In agriculture, it has been used as a pesticide and herbicide due to its potent activity against pests and weeds. In materials science, it has been used as a precursor for the synthesis of various materials such as polymers and nanoparticles.
Propiedades
IUPAC Name |
(5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-15-19(27-17-11-6-3-7-12-17)20(26-21(24)18-13-8-14-25-18)23(22-15)16-9-4-2-5-10-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXIWEMCNYMBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912112.png)

![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)
![[4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B2912116.png)
![1-(3-Fluorophenyl)-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2912117.png)
![2-(4-Bromophenyl)spiro[oxirane3,2'-{1'-indanone}]](/img/structure/B2912118.png)
![5-ethoxy-3-(4-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912121.png)
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)
![9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912123.png)



![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)